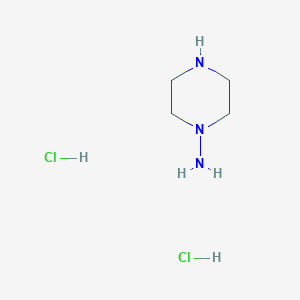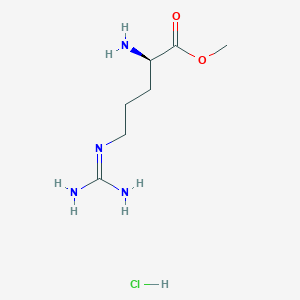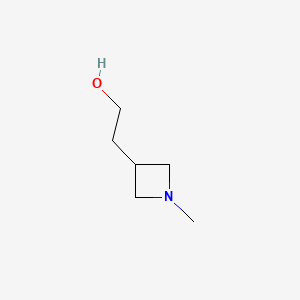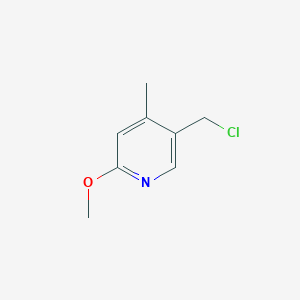
2-(二苯基膦基)苯甲醛肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diphenylphosphino)benzaldehyde oxime is a chemical compound used in the synthesis, structure, and applications to the catalytic rearrangement and dehydration of aldoximes . It is part of the Thermo Scientific Chemicals brand product portfolio .
Synthesis Analysis
2-Diphenylphosphinobenzaldehyde was first prepared by the reaction of chlorodiphenylphosphine with the Grignard reagent derived from the protected 2-bromobenzaldehyde, followed by deprotection . It can also be derived from (2-lithiophenyl)diphenylphosphine .Molecular Structure Analysis
The molecular structure of 2-(Diphenylphosphino)benzaldehyde oxime is represented by the empirical formula C19H16NOP . It is a yellow solid that dissolves in common organic solvents .Chemical Reactions Analysis
This compound is used in the catalytic rearrangement and dehydration of aldoximes . It is also known to undergo Beckmann rearrangement to form benzamide, catalyzed by nickel salts or photocatalyzed by BODIPY . Its dehydration yields benzonitrile .Physical And Chemical Properties Analysis
2-(Diphenylphosphino)benzaldehyde oxime is a yellow solid that is insoluble in water . It has a molecular weight of 305.31 .科学研究应用
醛肟的催化重排和脱水
2-(二苯基膦基)苯甲醛肟: 用于合成和结构分析促进醛肟重排和脱水的催化剂 {svg_1}。该过程在腈的生产中具有重要意义,腈在各种工业应用中具有价值,包括药物、农用化学品和聚合物的合成。
Buchwald-Hartwig 交叉偶联反应
该化合物在 Buchwald-Hartwig 交叉偶联反应中用作配体 {svg_2}。该反应是有机化学中形成碳-氮键的强大工具,这对创建复杂分子(如天然产物、药物和材料科学)至关重要。
Heck 反应
在 Heck 反应中,2-(二苯基膦基)苯甲醛肟用作配体,促进钯催化的芳基卤化物与烯烃的偶联 {svg_3}。该反应广泛用于合成精细化学品和药物,特别是在构建碳-碳键方面。
Hiyama 偶联
该化合物也作为配体参与 Hiyama 偶联反应 {svg_4}。该偶联反应用于在芳基或乙烯基硅烷与芳基或乙烯基卤化物或三氟甲磺酸酯之间创建碳-碳键,这在各种有机化合物的合成中至关重要。
Sonogashira 偶联
作为 Sonogashira 偶联中的配体,2-(二苯基膦基)苯甲醛肟有助于在末端炔烃与芳基或乙烯基卤化物之间形成碳-碳键 {svg_5}。该反应在制药、纳米技术和材料科学领域具有重要应用。
Suzuki-Miyaura 偶联
该化合物在 Suzuki-Miyaura 偶联反应中用作配体,该反应通过芳基卤化物与芳基硼酸的交叉偶联形成联芳基化合物 {svg_6}。这些联芳基结构在各种药物和有机材料中很常见。
抗肿瘤活性研究
已经对源自2-(二苯基膦基)苯甲醛肟的三齿 PNO 酰基酰肼的 Ni(II) 配合物的抗肿瘤潜力进行了研究 {svg_7}。这些研究对于开发新的化学治疗剂至关重要。
铜配合物的合成
该化合物用于合成双核铜配合物,该配合物在催化和材料科学方面具有潜在应用 {svg_8}。这些配合物的形成通常通过涉及2-(二苯基膦基)苯甲醛肟的一锅模板反应实现。
安全和危害
属性
IUPAC Name |
(NE)-N-[(2-diphenylphosphanylphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16NOP/c21-20-15-16-9-7-8-14-19(16)22(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-15,21H/b20-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIVESUSSLEMGJ-HMMYKYKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16NOP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153358-05-5 |
Source


|
| Record name | 153358-05-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does 2-(diphenylphosphino)benzaldehyde oxime interact with palladium to form complexes, and what are the structural features of these complexes?
A1: 2-(diphenylphosphino)benzaldehyde oxime acts as a bidentate ligand, coordinating to palladium(II) through both the phosphorus atom of the phosphine group and the nitrogen atom of the oxime group. [, ] This coordination forms a five-membered chelate ring with the palladium center. [, ] Depending on the stoichiometry of the reactants, either mono- or bis-chelated palladium complexes can be formed. [] X-ray diffraction studies have confirmed the square planar geometry around the palladium center in these complexes. [, ]
Q2: What catalytic applications have been explored for 2-(diphenylphosphino)benzaldehyde oxime-containing metal complexes?
A2: Palladium(II) complexes containing 2-(diphenylphosphino)benzaldehyde oxime have shown promising activity in the catalytic rearrangement of aldoximes. [] Specifically, these complexes can facilitate the conversion of aldoximes to primary amides in water, with palladium nanoparticles identified as the active catalytic species. [] Interestingly, when acetonitrile is used as the solvent, the same catalyst system promotes the selective dehydration of aldoximes to nitriles. [] Additionally, platinum complexes incorporating this ligand have been investigated for their potential in catalyzing the dehydrogenative coupling of hydrosilanes with alcohols. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypyrano[2,3-h]chromen-4-one](/img/structure/B1149377.png)


![8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1149385.png)
![7-Bromo-1h-pyrrolo[2,3-c]pyridin-4-ol](/img/structure/B1149387.png)